3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide
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Overview
Description
Scientific Research Applications
Cancer Research and PARP Inhibition
The development of PARP (Poly(ADP-ribose) polymerase) inhibitors has been a significant area of research for cancer treatment. Benzimidazole carboxamide derivatives, similar in structure to the compound , have shown excellent potency against PARP enzymes, demonstrating significant potential in cancer therapy. These compounds, with their ability to inhibit PARP-1 and PARP-2 enzymes effectively, are explored for their efficacy in combination with other cancer therapies, such as temozolomide (TMZ) and carboplatin, showcasing their role in enhancing the effectiveness of chemotherapy and radiation therapy in cancer treatment (Penning et al., 2009).
Fluorescence and Photophysical Properties
Benzimidazole derivatives have been synthesized and studied for their photophysical properties, including fluorescence. These compounds are characterized by their excited-state intramolecular proton transfer (ESIPT) pathway, which results in single absorption and dual emission characteristics. Such properties make them valuable for various applications in fluorescence chemistry and materials science, offering potential as fluorescent probes and in the development of organic light-emitting diodes (OLEDs) (Padalkar & Tathe, 2011).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of benzimidazole derivatives for antimicrobial and antifungal activities have revealed some compounds with significant efficacy against various pathogens. These studies provide a foundation for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. Specifically, N-benzimidazol-1-yl-methyl-benzamide derivatives have shown effectiveness against a range of bacterial and fungal species, highlighting their potential as leads for developing new antimicrobial drugs (Sethi et al., 2016).
Molecular Docking and Drug Design
Molecular docking studies involving benzimidazole derivatives have been instrumental in understanding the interaction of these compounds with biological targets. Such studies are crucial for drug design, enabling the identification of compounds with potential therapeutic applications. By elucidating the binding modes and affinities of benzimidazole derivatives to various enzymes and receptors, researchers can design more effective and selective drugs for treating diseases (Sethi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19-8-7-9-20(18-19)25(29)26-15-14-24-27-22-12-5-6-13-23(22)28(24)16-17-30-21-10-3-2-4-11-21/h2-13,18H,14-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNVXVDOFUNIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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